Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Medical Research .
Comprehensive Summary of the Application: The compound is identified as a modulator of GPR119, a G-protein coupled receptor . This receptor is predominantly expressed in the beta cells of the pancreas and in the K- and L-cells of the intestine . The compound, by acting as a GPR119 modulator, can be used for the prevention and/or treatment of diabetes, obesity, dyslipidemia, and related disorders .
Methods of Application or Experimental Procedures: The compound is used as an active ingredient in pharmaceuticals . It is administered to patients in need, and the dosage would be determined by a medical professional based on the patient’s condition .
Results or Outcomes: In vitro studies have shown that agonists of GPR119, like this compound, mediate the secretion of GLP-1 and insulin via activation of the cAMP pathway in gut and pancreas-derived cell lines . This indicates potential effectiveness in managing conditions like diabetes and obesity .
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone is a chemical compound characterized by its complex structure that combines a furo[3,2-b]pyridine moiety with a tert-butyldimethylsilyloxy group. The molecular formula of this compound is C₁₆H₂₃NO₃Si, and it has a molecular weight of 317.5 g/mol. This compound features a bicyclic structure formed by the fusion of furan and pyridine rings, which is significant in various biological activities and synthetic applications .
Compounds containing the furo[3,2-b]pyridine moiety have been studied for their potential biological activities, including:
The synthesis of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone typically involves several steps:
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone has several potential applications:
Interaction studies involving 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone focus on its binding affinity and activity against biological targets. These studies typically utilize techniques such as:
Such studies help elucidate its potential therapeutic benefits and mechanisms of action .
Several compounds share structural features with 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(2-(tert-butyl(dimethyl)silyl)oxymethyl)furo[3,2-b]pyridine | Similar furo[3,2-b]pyridine core | Lacks ketone functionality |
1-(2-hydroxymethyl-furo[3,2-b]pyridin-6-yl)ethanone | Hydroxymethyl instead of silyloxy group | More reactive without protection |
4-(tert-butyl)furo[3,2-b]pyridine | Contains a tert-butyl group instead | Simpler structure with different reactivity |
The uniqueness of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone lies in its combination of protective silyl and ketone groups which enhance its stability and reactivity compared to other related compounds. This structural diversity allows for tailored interactions in biological systems and synthetic pathways .